1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide is a synthetic compound that features a triazole ring, a fluorobenzyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Fluorobenzyl Group: The triazole ring is then functionalized with a 4-fluorobenzyl group, often through a nucleophilic substitution reaction.
Coupling with Piperidine: The final step involves coupling the triazole derivative with piperidine-4-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving triazole-containing molecules.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The piperidine moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
- 1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide
- 1-{[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide
- 1-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide
Uniqueness: The presence of the fluorobenzyl group in 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a unique candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c17-13-3-1-11(2-4-13)9-22-10-14(19-20-22)16(24)21-7-5-12(6-8-21)15(18)23/h1-4,10,12H,5-9H2,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHUSOHYBGPOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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